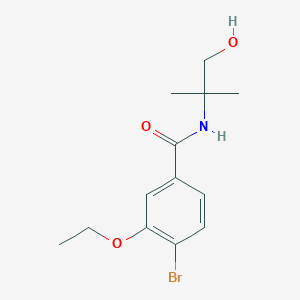

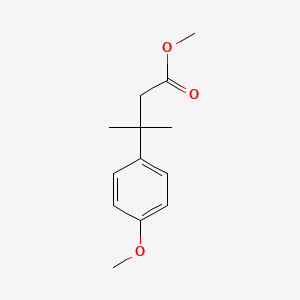

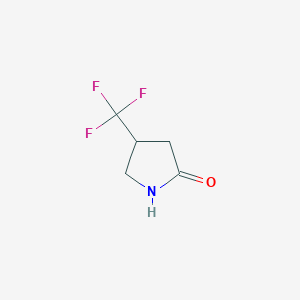

![molecular formula C9H8BrN3O2 B1456585 Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1436686-17-7](/img/structure/B1456585.png)

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Vue d'ensemble

Description

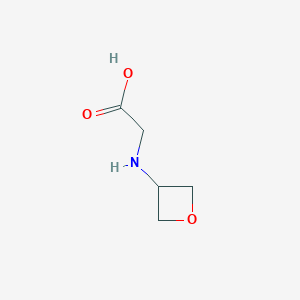

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It has a molecular weight of 270.09 .

Synthesis Analysis

The synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis

The InChI code for Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is 1S/C9H8BrN3O2/c1-2-15-9(14)6-5-11-13-4-3-7(10)12-8(6)13/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate include Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions . These reactions are used to introduce various groups at the C2 and C6 positions of the pyrimidine ring .Physical And Chemical Properties Analysis

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a solid substance . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Reactivity

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate plays a crucial role in the synthesis of various complex compounds. For instance, it is involved in the formation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, derived from ammonium acetate reactions (Bruni et al., 1994). Moreover, its reactions with polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines demonstrate its potential in ring-chain isomerization, depending on solvent and fluoroalkyl substituent length (Goryaeva et al., 2009).

Role in Electrophilic Substitutions

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is also significant in electrophilic substitution reactions. A study demonstrates its use in forming 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, where it acts as a precursor (Atta, 2011).

Structural Studies

The compound's involvement in structural studies is notable. For example, it has been used in the structural correction of a pyrazolo[1,5-a][1,3]diazepine derivative through 13C NMR spectroscopy (Chimichi et al., 1993). Such studies are crucial for understanding the molecular structure and reactivity of related compounds.

Methodologies in Synthesis

The compound is also integral in developing new synthetic methods for related compounds. For instance, its use in synthesizing 3,7-dihydroxypyrazolo[4,3-d]pyrimidines from diethyl oxaloacetate and ethyl acylpyruvates highlights its versatility in organic synthesis (Takei et al., 1979).

Pharmaceutical Applications

While focusing strictly on non-drug-related applications, it's worth noting that ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate has been explored in the context of pharmaceutical chemistry. For example, its derivatives have been studied for their potential as ligands for benzodiazepine receptors (Bruni et al., 1994), although this does not directly pertain to drug usage or dosage.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Orientations Futures

The promising results from the synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold . Computational studies were conducted to provide explanations for the origin of regioselectivity, which could guide future synthetic efforts .

Propriétés

IUPAC Name |

ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-11-13-4-3-7(10)12-8(6)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGUBYKOBKOKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=CN2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

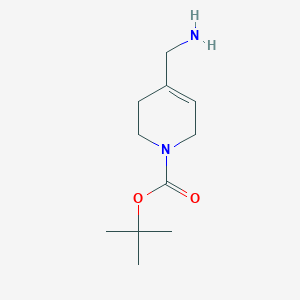

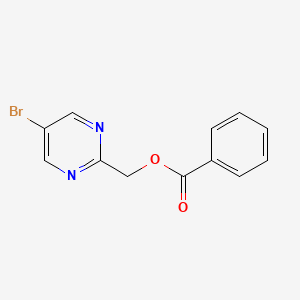

![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)